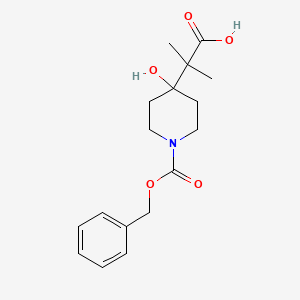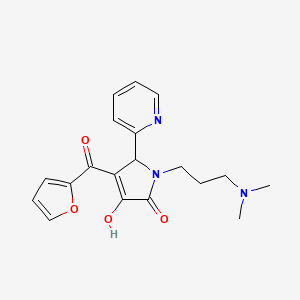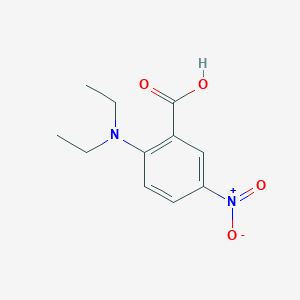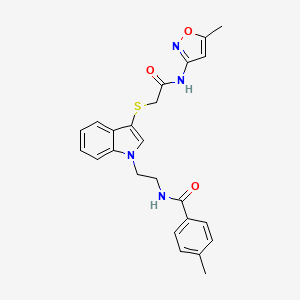
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds with complex structures similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide, often involves multi-step chemical reactions. These can include aminohalogenation reactions, Buchwald-Hartwig cross-coupling, and reactions with chlorosulfonic acid for introducing sulfonyl groups (Zhang et al., 2010; Koten et al., 1978).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for their chemical behavior and biological activity. X-ray crystallography is a common technique used to elucidate the crystal structure, showing how sulfonamide groups interact with other molecular fragments (Sharma et al., 2016). This information is essential for understanding the compound's reactivity and potential binding with biological targets.
Chemical Reactions and Properties
Sulfonamides like this compound can undergo various chemical reactions, including interactions with enzymes or proteins in biological systems. Their reactivity can be influenced by the presence of substituents on the aromatic rings or the sulfonamide group, impacting their biological activities and interactions (Röver et al., 1997).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting points, and crystal structures, are influenced by their molecular structure. These properties are critical for the compound's application in chemical syntheses and pharmaceutical formulations (Józefowicz et al., 2007).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are key to their functionality. These properties are determined by the electronic structure of the sulfonamide group and its interaction with adjacent functional groups (Queiroz et al., 2007).
科学的研究の応用
Synthesis and Characterization
A significant area of research involving sulfonamide compounds focuses on their synthesis and characterization. For instance, studies on the synthesis of sulfonamide molecules, including those with specific substituents like thiophenyl groups, aim to understand their structural properties and reactivity. These compounds are characterized using various spectroscopic tools and computational studies to elucidate their molecular structures and electronic properties (Murthy et al., 2018).
Chromatographic Applications
Sulfonamide derivatives have also been explored for their gas-liquid chromatographic properties. The research on N-dimethylaminomethylene derivatives has highlighted their excellent chromatographic characteristics, making them suitable for the analysis of primary sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).
Nonlinear Optical Properties
Another area of application is in the field of nonlinear optics, where thienyl-substituted pyridinium salts, similar in structural complexity to the queried compound, have been synthesized and studied for their second-order nonlinear optical (NLO) properties. These compounds have shown potential for applications in optical devices due to their noncentrosymmetric structures and high second harmonic generation (SHG) efficiencies (Li et al., 2012).
Anticancer and Biological Studies
Sulfonamide derivatives are also studied for their biological activities, including anticancer properties. Research in this area aims to explore the potential therapeutic applications of these compounds. For example, certain sulfonamide compounds have been synthesized and evaluated for their anticancer activity, demonstrating the broader potential of sulfonamide derivatives in medicinal chemistry (Zhang et al., 2010).
Environmental and Biological Sensing
The development of fluorescent probes based on sulfonamide derivatives for the selective discrimination of thiophenols highlights another application area. These probes are designed for high sensitivity and selectivity towards specific analytes, showing the utility of sulfonamide derivatives in environmental and biological sciences (Wang et al., 2012).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2S2/c1-18(2)13(10-5-6-21-9-10)8-17-22(19,20)14-7-11(15)3-4-12(14)16/h3-7,9,13,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPNLWHWUMNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)F)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)


![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)